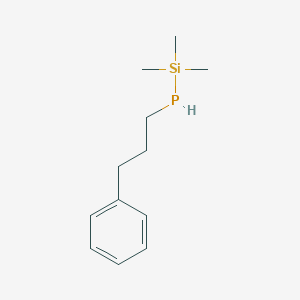
(3-Phenylpropyl)(trimethylsilyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Phenylpropyl)(trimethylsilyl)phosphane is an organophosphorus compound with the molecular formula C12H21PSi. It is a colorless liquid that is known for its reactivity and utility in various chemical processes. This compound is part of the broader class of tertiary phosphines, which are widely used in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylpropyl)(trimethylsilyl)phosphane typically involves the reaction of trimethylsilyl chloride with a suitable phosphine precursor. One common method is the reaction of trimethylsilyl chloride with a phosphine in the presence of a base such as sodium-potassium alloy. The reaction proceeds as follows:
P+3Me3SiCl+3K→P(SiMe3)3+3KCl
This method is efficient and yields the desired phosphane compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Phenylpropyl)(trimethylsilyl)phosphane undergoes various types of chemical reactions, including:
-
Hydrolysis: : The compound hydrolyzes readily in the presence of water to form phosphine and trimethylsilanol.
P(SiMe3)3+3H2O→PH3+3HOSiMe3
-
Substitution Reactions: : It reacts with acyl chlorides to form phosphaalkynes, such as tert-butylphosphaacetylene.
P(SiMe3)3+RCOCl→RCP+3HOSiMe3
-
Reduction Reactions: : The compound can be reduced to form various phosphide salts when treated with reducing agents like potassium tert-butoxide.
P(SiMe3)3+KO-t-Bu→KP(SiMe3)2+Me3SiO-t-Bu
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, acyl chlorides, and potassium tert-butoxide. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include phosphine, trimethylsilanol, phosphaalkynes, and various phosphide salts. These products are valuable intermediates in organic synthesis and catalysis.
Scientific Research Applications
(3-Phenylpropyl)(trimethylsilyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds and as a ligand in transition metal catalysis.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying phosphorus-containing biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a tool in drug discovery.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of (3-Phenylpropyl)(trimethylsilyl)phosphane involves its ability to act as a nucleophile, participating in various substitution and addition reactions. The compound’s reactivity is largely due to the presence of the trimethylsilyl group, which stabilizes the phosphane and enhances its nucleophilicity. The molecular targets and pathways involved in its reactions depend on the specific chemical context and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)phosphine: Another organophosphorus compound with similar reactivity but different substituents.
Triphenylphosphine: A widely used phosphine ligand with different steric and electronic properties.
Dimethylphenylphosphine: A phosphine with a different alkyl and aryl substitution pattern.
Uniqueness
(3-Phenylpropyl)(trimethylsilyl)phosphane is unique due to the presence of both a phenylpropyl group and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations.
Properties
CAS No. |
59877-23-5 |
|---|---|
Molecular Formula |
C12H21PSi |
Molecular Weight |
224.35 g/mol |
IUPAC Name |
3-phenylpropyl(trimethylsilyl)phosphane |
InChI |
InChI=1S/C12H21PSi/c1-14(2,3)13-11-7-10-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3 |
InChI Key |
RSDDPGYCQAEODE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)PCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


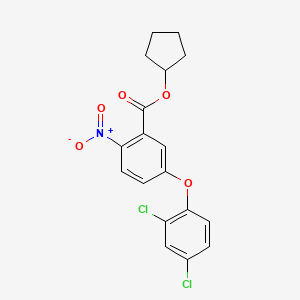
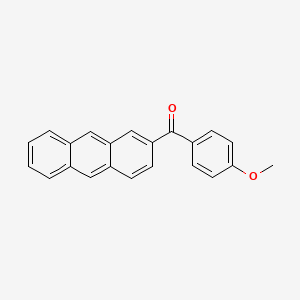
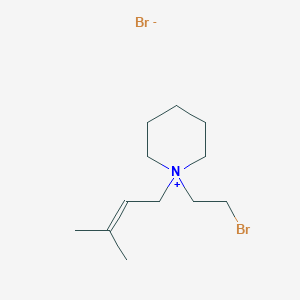

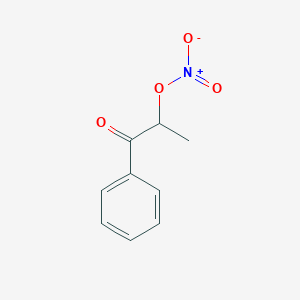

![1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro-](/img/structure/B14612074.png)
![2-Hydroxy-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14612077.png)
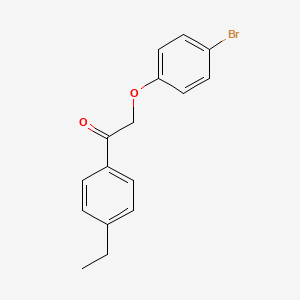
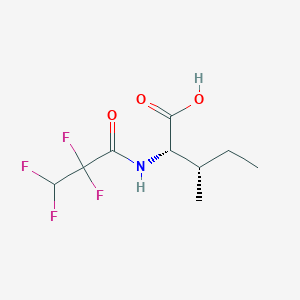
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfuric diamide](/img/structure/B14612108.png)
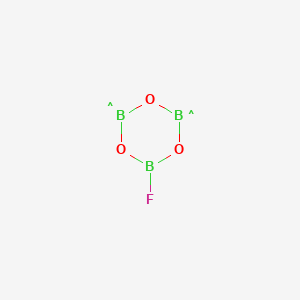
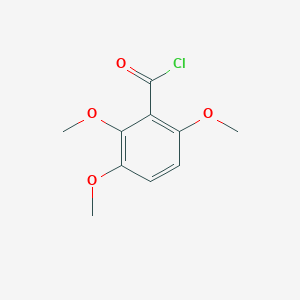
![N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide](/img/structure/B14612123.png)
